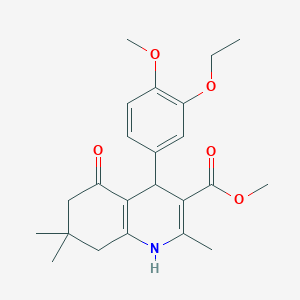

![molecular formula C19H17N3O4S2 B2877348 4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide CAS No. 864977-04-8](/img/structure/B2877348.png)

4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide” is a complex organic molecule. It contains several functional groups including a cyano group (-CN), a benzothiazole ring, a methoxyethyl group (-OCH2CH3), a methylsulfonyl group (-SO2CH3), and an amide group (CONH2) .

科学的研究の応用

Benzothiazole Derivatives in Medicinal Chemistry

Benzothiazole and its derivatives are prominent in medicinal chemistry due to their wide range of biological activities. These compounds exhibit antimicrobial, anti-inflammatory, antidiabetic, antitumor, and anti-cancer properties, making them crucial in the development of new therapeutic agents. The unique structure of benzothiazole serves as a core for synthesizing bioactive molecules with enhanced activities and minimal toxic effects, showcasing its pivotal role in drug discovery and pharmaceutical research (Bhat & Belagali, 2020).

Antimicrobial Compounds from Cyanobacteria

Cyanobacteria, a significant non-conventional source, have been studied for their capacity to produce benzothiazole derivatives with potent antimicrobial activities. These compounds are effective against multidrug-resistant (MDR) pathogenic bacteria, fungi, and mycobacteria, highlighting the urgent need for novel antimicrobials in the face of increasing drug resistance. The diverse chemical classes of cyanobacterial compounds, including benzothiazoles, underscore their potential as a rich source for developing new antimicrobial agents (Swain, Paidesetty, & Padhy, 2017).

Benzothiazole-Based Antioxidants

The antioxidant capacity of benzothiazole derivatives, specifically through the ABTS/PP decolorization assay, demonstrates their potential in mitigating oxidative stress-related damage. The reaction pathways of these compounds suggest specific interactions with antioxidants, offering insights into their role in pharmaceuticals and nutraceuticals aimed at enhancing antioxidant defenses (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).

Environmental Presence and Fate of Benzothiazole Derivatives

Research on the occurrence, fate, and behavior of benzothiazole derivatives in aquatic environments reveals their widespread presence due to industrial and pharmaceutical usage. This research is crucial for understanding the environmental impact of benzothiazole compounds and developing strategies for minimizing their ecological footprint, ensuring the safe and sustainable use of benzothiazole-based products (Haman, Dauchy, Rosin, & Munoz, 2015).

作用機序

特性

IUPAC Name |

4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O4S2/c1-26-10-9-22-16-8-7-15(28(2,24)25)11-17(16)27-19(22)21-18(23)14-5-3-13(12-20)4-6-14/h3-8,11H,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNUXQWNDJXYQOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C2=C(C=C(C=C2)S(=O)(=O)C)SC1=NC(=O)C3=CC=C(C=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-[3-(2-methoxyethyl)-6-methylsulfonyl-1,3-benzothiazol-2-ylidene]benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2877266.png)

![4-[3-(3,4-Dimethylphenyl)sulfonyl-6-fluoroquinolin-4-yl]morpholine](/img/structure/B2877269.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-cyano-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2877270.png)

![6-(3-Chlorophenyl)-2,4-dimethyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2877273.png)

![2-[(Benzylamino)methyl]-3H-thieno[3,2-D]pyrimidin-4-one](/img/structure/B2877274.png)

![N-[2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]-4-pyrrol-1-ylbenzamide](/img/structure/B2877275.png)

![3-[3-({2-[(5-Chloro-2-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-hydroxy-1,2,4-triazin-6-yl]propanoic acid](/img/structure/B2877277.png)

![2,4-difluoro-N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}benzamide](/img/structure/B2877278.png)

![2-Methyl-5,6-dihydro-4H-cyclopenta[d][1,2]thiazol-3-one;hydrochloride](/img/structure/B2877280.png)